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Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 2,6-Bis(4-
fluorobenzylidene)cyclohexanone (CAS: 62085-74-9), a symmetric

-unsaturated ketone synthesized via Claisen-Schmidt condensation. Characterized by its
"butterfly-like" geometry and cross-conjugated system, this compound is a critical scaffold in
the development of non-linear optical (NLO) materials and cytotoxic agents (e.g., against
HCT116 colon cancer lines).

This document details the specific spectral signatures required to validate the compound's
identity, purity, and stereochemistry (

-isomerism), serving as a reference standard for researchers in drug discovery and
crystallographic engineering.

Chemical Identity & Synthesis Protocol
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To ensure spectroscopic fidelity, the analyte must be synthesized to high purity, minimizing the
presence of mono-substituted intermediates or aldol adducts.

o IUPAC Name: (2E,6E)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one
e Molecular Formula: C

H
F
O[1][2]

e Molecular Weight: 310.34 g/mol [2][3]

o Stereochemistry: The thermodynamically stable (

) isomer is the dominant product due to steric minimization.

Optimized Synthesis Workflow (Claisen-Schmidt)

The synthesis utilizes a base-catalyzed aldol condensation between cyclohexanone and 4-
fluorobenzaldehyde.
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X-Ray Diffraction (XRD) & Crystal Packing

Understanding the solid-state conformation is vital for interpreting solid-state NMR and IR data.
e Crystal System: Triclinic[1][4]
e Space Group:

o Conformation: The cyclohexanone ring adopts a "sofa" conformation (or distorted envelope),
relieving steric strain between the ortho-hydrogens of the aromatic rings and the
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cyclohexanone methylene protons.

o Packing Forces: The lattice is stabilized by weak intermolecular interactions:
o C—H---O: Hydrogen bonding between vinyl protons and the carbonyl oxygen.
o C—H:---F: Interactions involving the fluorine substituents.
o C—H--

: Edge-to-face aromatic stacking.

Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum provides immediate feedback on the extent of conjugation and electronic

transitions.

Parameter Value (Acetonitrile) Assignment Mechanistic Insight
Primary band arising
from the extended
conjugation of the

1 323 - 327 nm ] o
benzylidene moieties
with the central
carbonyl.

Local excitation of the

2 ~230 nm o
benzenoid rings.
Indicative of semi-
conducting potential;

Band Gap ~3.2eV

relevant for NLO

applications.

Diagnostic Note: A hypsochromic shift (blue shift) compared to non-fluorinated analogues may
be observed due to the inductive electron-withdrawing effect (-1) of the fluorine atoms, despite
their mesomeric donation (+M).

Vibrational Spectroscopy (FT-IR)
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Infrared spectroscopy confirms the functional groups and the

-unsaturated ketone motif.

Wavenumber (

Functional Group Intensity Sianifi
ignificance
) 9

Structural

Lower than typical
saturated ketones

(1715
C=0 Stretch 1655 - 1665 Strong
) due to conjugation

(s-cis/s-trans

resonance).

Olefinic bond stretch;
) confirms the
C=C Stretch 1600 - 1620 Medium ]
benzylidene

formation.

Characteristic aryl-

fluorine stretch;
C-F Stretch 1220 - 1240 Strong ) )

diagnostic for the

specific derivative.

Aromatic C-H
C-H (Ar) 3050 - 3080 Weak _ o
stretching vibrations.

Methylene (-CH

)
C-H (Aliph) 2920 - 2950 Medium symmetric/asymmetric
stretching of the

cyclohexanone ring.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing the (

) stereochemistry and confirming the fluorine substitution pattern.
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H NMR (400 MHz, CDCI

)

» Olefinic Protons (=CH-): A singlet at

7.75 - 7.82 ppm. The lack of splitting confirms the absence of a vicinal proton, while the
chemical shift is deshielded by the anisotropic effect of the carbonyl group, characteristic of
the E-isomer.

e Aromatic Protons:

o 7.40 - 7.50 ppm (m, 4H): Protons ortho to the alkene linker.

o 7.10 - 7.15 ppm (m, 4H): Protons ortho to the Fluorine. These appear as triplets or
complex multiplets due to

and
coupling.
 Aliphatic Protons:

o 2.85-2.95 ppm (t/m, 4H): C-3 and C-5 methylene protons (adjacent to the double bond).

o 1.75 - 1.85 ppm (m, 2H): C-4 methylene protons (apex of the ring).

C NMR &

F Coupling

The presence of fluorine introduces distinctive splitting patterns in the carbon spectrum (
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Shift ( Coupling (
Carbon Type Assignment
ppm) )
) Carbonyl carbon
C=0 190.2 Singlet )
(conjugated).
Aromatic carbon
C-F (An) 163.5 directly bonded to
Fluorine (doublet).
) Olefinic methine
=CH- 136.8 Singlet
carbon.
) Quaternary carbon of
C=C (Quat) 135.5 Singlet )
cyclohexanone ring.
_ Aromatic carbon
Ar-C (ipso) 132.1
bonded to the alkene.
Aromatic carbons
Ar-C (ortho) 131.8 i
meta to Fluorine.
Aromatic carbons
Ar-C (meta) 115.8

ortho to Fluorine.

Mass Spectrometry (MS)

 lonization Mode: EI (Electron Impact) or ESI (Electrospray).

e Molecular lon (

):m/z 310.

» Fragmentation Pattern:

o m/z 310

215: Loss of a 4-fluorophenyl fragment.

o m/z 310
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282: Loss of CO (common in cyclic ketones).

o Base Peak: Often the molecular ion or the fragment resulting from the loss of one aryl ring,
depending on ionization energy.

Structural Elucidation Logic Flow

The following diagram illustrates the decision matrix for validating the structure of 2,6-Bis(4-
fluorobenzylidene)cyclohexanone.

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1594061/docs?utm_src=pdf-body#spectroscopic-structural-analysis-of-2-6-bis-4-fluorobenzylidene-cyclohexanone
https://www.benchchem.com/product/b1594061/docs?utm_src=pdf-body#spectroscopic-structural-analysis-of-2-6-bis-4-fluorobenzylidene-cyclohexanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594061?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Unknown Sample

Step 1: Mass

Mass Spec (MS)
Target: m/z 310
Result: MW Confirmed

Step 2: Functional Groups

FT-IR
Target: 1660 cm-1 (C=0)
Target: 1230 cm-1 (C-F)

Step 3: Connectivity & F-Pattern

1H & 13C NMR
Target: Singlet @ 7.8 ppm
Target: C-F Coupling

Step 4: 3D Geometry (Optional)

X-Ray Diffraction

Target: Triclinic P-1 Routine Confirmation
Result: E,E-Conformation

Confirmation

VALIDATED STRUCTURE

2,6-Bis(4-fluorobenzylidene)
cyclohexanone

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Sci-Hub. Crystal and molecular structure of 2,6-bis(4-fluorobenzylidene)cyclohexanone /
Crystal Research and Technology, 2003 [sci-hub.kr]

2. 2,6-Bis((E)-4-fluorobenzylidene)cyclohexan-1-one | 62085-74-9 [sigmaaldrich.com]
3. chemimpex.com [chemimpex.com]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. 2,6-Bis(4-chlorobenzylidene)cyclohexanone | C20H16CI20 | CID 86814 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. 2,6-Bis(4-fluorobenzylidene)cyclohexanone | C20H16F20 | CID 1551384 - PubChem
[pubchem.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Spectroscopic & Structural Analysis of 2,6-Bis(4-
fluorobenzylidene)cyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594061/docs#spectroscopic-structural-analysis-of-
2-6-bis-4-fluorobenzylidene-cyclohexanone]

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.researchgate.net/publication/316563240_Synthesis_structure_combined_with_conformational_analysis_biological_activities_and_docking_studies_of_bis_benzylidene_cyclohexanone_derivatives
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.researchgate.net%2Fpublication%2F315830588
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Bis_4-chlorobenzylidene_cyclohexanone
https://www.benchchem.com/product/b1594061/docs?utm_src=pdf-body#spectroscopic-structural-analysis-of-2-6-bis-4-fluorobenzylidene-cyclohexanone
https://www.sigmaaldrich.com/TW/zh/product/fluorochempreferredpartner/fluh9ad3bbed
https://www.chemimpex.com/products/45612
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Bis_4-fluorobenzylidene_cyclohexanone
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F1551384
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com
https://www.benchchem.com/product/b1594061?utm_src=pdf-custom-synthesis#bc-rfq
https://sci-hub.kr/10.1002/crat.200310101
https://sci-hub.kr/10.1002/crat.200310101
https://www.sigmaaldrich.com/TW/zh/product/fluorochempreferredpartner/fluh9ad3bbed
https://www.chemimpex.com/products/45612
https://www.researchgate.net/publication/243801632_Crystal_and_molecular_structure_of_26-bis4-fluorobenzylidenecyclohexanone
https://www.researchgate.net/publication/316563240_Synthesis_structure_combined_with_conformational_analysis_biological_activities_and_docking_studies_of_bis_benzylidene_cyclohexanone_derivatives
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Bis_4-chlorobenzylidene_cyclohexanone
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Bis_4-chlorobenzylidene_cyclohexanone
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Bis_4-fluorobenzylidene_cyclohexanone
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Bis_4-fluorobenzylidene_cyclohexanone
https://www.benchchem.com/product/b1594061/docs#spectroscopic-structural-analysis-of-2-6-bis-4-fluorobenzylidene-cyclohexanone
https://www.benchchem.com/product/b1594061/docs#spectroscopic-structural-analysis-of-2-6-bis-4-fluorobenzylidene-cyclohexanone
https://www.benchchem.com/product/b1594061/docs#spectroscopic-structural-analysis-of-2-6-bis-4-fluorobenzylidene-cyclohexanone
https://www.benchchem.com/product/b1594061/docs#spectroscopic-structural-analysis-of-2-6-bis-4-fluorobenzylidene-cyclohexanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594061?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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